molecular formula C17H22N4 B11185382 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine CAS No. 88268-22-8

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine

Cat. No.: B11185382
CAS No.: 88268-22-8
M. Wt: 282.4 g/mol
InChI Key: XTNCQSPTBMHKAH-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further connected to a dimethylpyrimidine moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Pyrimidine Formation: The final step involves the reaction of the benzylpiperazine with 4,6-dimethylpyrimidine-2-carbaldehyde under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzyl alcohol and pyrimidine derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticonvulsant and antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-4,6-dimethylpyrimidine stands out due to its unique combination of a benzylpiperazine moiety with a dimethylpyrimidine ring. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88268-22-8

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4,6-dimethylpyrimidine

InChI

InChI=1S/C17H22N4/c1-14-12-15(2)19-17(18-14)21-10-8-20(9-11-21)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3

InChI Key

XTNCQSPTBMHKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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